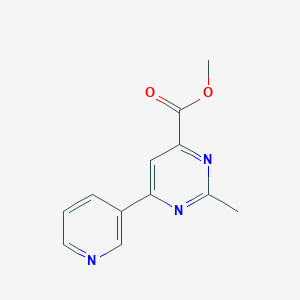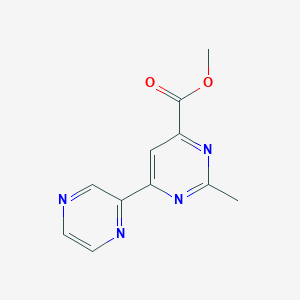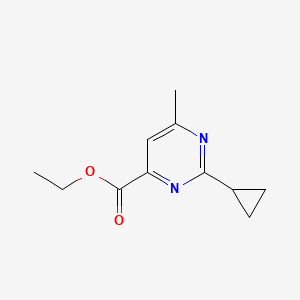![molecular formula C12H15N3O3 B1492283 3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}propanoic acid CAS No. 2097966-07-7](/img/structure/B1492283.png)
3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}propanoic acid
説明
Molecular Structure Analysis
The molecular formula of the compound is C21H23N5O4 . It has an average mass of 409.438 Da and a monoisotopic mass of 409.175018 Da . The structure includes an oxazole ring, which is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a boiling point of 626.9±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.9 mmHg at 25°C . It also has a molar refractivity of 110.8±0.5 cm3, a polar surface area of 105 Å2, and a molar volume of 298.4±7.0 cm3 .科学的研究の応用
Medicinal Chemistry: Antimicrobial Agents
The oxazole ring present in the compound is known for its antimicrobial properties. Researchers have synthesized various oxazole derivatives to screen them for antimicrobial activity. The substitution pattern on the oxazole ring plays a crucial role in determining the efficacy of these compounds against a range of microbial pathogens .
Cancer Research: Anticancer Compounds
Oxazole derivatives, including those with a structure similar to the compound , have been investigated for their anticancer potential. They are often evaluated for their ability to inhibit the growth of cancer cells in vitro and in vivo, with some compounds showing promise as chemotherapeutic agents .
Neuropharmacology: Anticonvulsant Potential
Oxazole derivatives have been studied for their anticonvulsant potential. Compounds with an oxazole moiety have shown affinity at adenosine receptors, which are implicated in the modulation of neuronal excitability and seizure activity .
Anti-Inflammatory Applications
The anti-inflammatory properties of oxazole derivatives make them candidates for the development of new anti-inflammatory drugs. Their mechanism of action often involves the inhibition of cyclooxygenase enzymes, which are key players in the inflammatory process .
Metabolic Disorders: Antidiabetic and Antiobesity
Oxazole compounds have been explored for their therapeutic potential in treating metabolic disorders such as diabetes and obesity. These compounds can act as agonists or antagonists of various receptors involved in glucose and lipid metabolism .
Antioxidant Properties
The presence of oxazole derivatives in antioxidants has been noted, with some compounds exhibiting the ability to neutralize free radicals and reduce oxidative stress, which is a contributing factor in many chronic diseases .
Material Science: Polymer Synthesis
Drug Development: Tyrosine Kinase Inhibitors
Some oxazole derivatives have been identified as potent tyrosine kinase inhibitors, which are important in the development of targeted therapies for various diseases, including cancer. The compound could serve as a scaffold for the development of new inhibitors .
将来の方向性
Oxazole derivatives have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They are part of a large number of drugs and biologically relevant molecules, and their utility as intermediates for the synthesis of new chemical entities has been increasing . Therefore, the future research directions might involve synthesizing various derivatives of this compound and screening them for various biological activities.
特性
IUPAC Name |
3-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-8-11(9(2)18-14-8)7-15-6-10(5-13-15)3-4-12(16)17/h5-6H,3-4,7H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIOQTWRANVSJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C=C(C=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[1-(2-phenylethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1492201.png)
![{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1492203.png)
![Methyl 6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1492204.png)

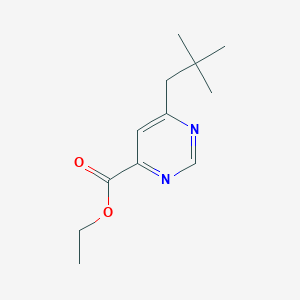
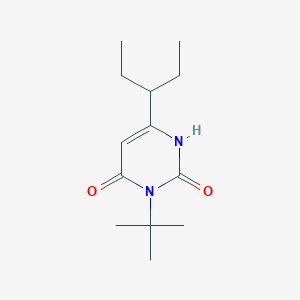

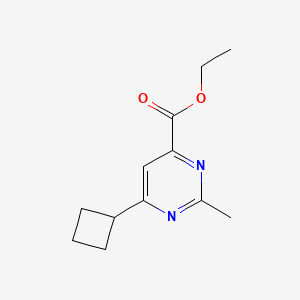
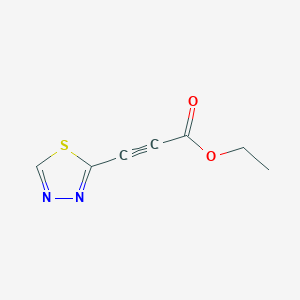
![5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-oxo-1,2-dihydropyridine-3-carboximidamide](/img/structure/B1492214.png)
